6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Overview
Description
6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine is a chemical compound characterized by its bromophenyl group and cyclopropylpyrimidin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a bromophenyl boronic acid with a cyclopropylpyrimidin derivative in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a suitable solvent, like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The pyrimidinyl group can be reduced to form a pyrimidinylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Pyrimidinylamine derivatives.
Substitution: Substituted pyrimidinylamine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of bromophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine exerts its effects depends on its molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the cyclopropylpyrimidin moiety may affect cellular processes. The specific mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Bromophenol: A brominated derivative of phenol.
4-Bromophenylacetic acid: A brominated derivative of phenylacetic acid.
N-(2-Bromophenyl)acetamide: A bromophenyl derivative of acetamide.
Properties
IUPAC Name |
6-(2-bromophenyl)-2-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHHMICZGQKMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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